Hydroxyebastine

Description

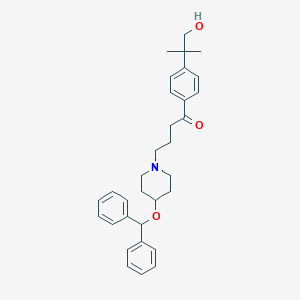

a metabolite of ebastine; structure in first source

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(4-benzhydryloxypiperidin-1-yl)-1-[4-(1-hydroxy-2-methylpropan-2-yl)phenyl]butan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H39NO3/c1-32(2,24-34)28-17-15-25(16-18-28)30(35)14-9-21-33-22-19-29(20-23-33)36-31(26-10-5-3-6-11-26)27-12-7-4-8-13-27/h3-8,10-13,15-18,29,31,34H,9,14,19-24H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDZUMQUGNZBRMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CO)C1=CC=C(C=C1)C(=O)CCCN2CCC(CC2)OC(C3=CC=CC=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H39NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40475394 | |

| Record name | Hydroxy Ebastine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40475394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

485.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

210686-41-2 | |

| Record name | Hydroxyebastine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0210686412 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydroxy Ebastine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40475394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HYDROXYEBASTINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U07WX9MN7J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure and Properties of Hydroxyebastine

Introduction

Hydroxyebastine is a primary active metabolite of ebastine, a second-generation histamine H1 receptor antagonist.[1][2] Following oral administration, ebastine undergoes rapid and extensive first-pass metabolism, primarily mediated by cytochrome P450 enzymes, to form this compound.[3][4] This metabolite is then further converted to carebastine, another pharmacologically active metabolite.[5] Due to its position as a key intermediate in the metabolic cascade of ebastine, understanding the chemical and pharmacological properties of this compound is crucial for a comprehensive characterization of the parent drug's activity. This guide provides a detailed overview of the chemical structure, physicochemical properties, metabolic pathway, and analytical methodologies related to this compound, intended for researchers and professionals in drug development.

Chemical Structure and Physicochemical Properties

This compound is structurally similar to its parent compound, ebastine, with the key difference being the hydroxylation of the tert-butyl group. This modification slightly alters its physicochemical properties.

Table 1: Chemical and Physical Properties of this compound and Related Compounds

| Property | This compound | Ebastine (Parent Compound) | Carebastine (Metabolite) |

| IUPAC Name | 4-(4-benzhydryloxypiperidin-1-yl)-1-[4-(1-hydroxy-2-methylpropan-2-yl)phenyl]butan-1-one | 4-(4-benzhydryloxypiperidin-1-yl)-1-(4-tert-butylphenyl)butan-1-one | 2-[4-[4-(4-benzhydryloxypiperidin-1-yl)butanoyl]phenyl]-2-methylpropanoic acid |

| Chemical Formula | C₃₂H₃₉NO₃ | C₃₂H₃₉NO₂ | C₃₂H₃₇NO₄ |

| Molecular Weight | 485.7 g/mol | 469.7 g/mol | 499.6 g/mol |

| CAS Number | 210686-41-2 | 90729-43-4 | 90729-42-3 |

| XLogP3-AA | 6 | Not Available | 3.6 |

| Hydrogen Bond Donor Count | 1 | 0 | 2 |

| Solubility | Soluble in Chloroform | Not Available | Soluble in DMSO and DMF |

Pharmacology and Metabolism

This compound is an intermediate in the metabolic activation of ebastine. While specific pharmacological data for this compound is limited in publicly available literature, the antihistaminergic activity of ebastine is primarily attributed to its more stable and potent metabolite, carebastine.

Metabolic Pathway

The biotransformation of ebastine is a sequential process involving oxidation reactions catalyzed by cytochrome P450 enzymes.

-

Formation of this compound: Ebastine is first hydroxylated to form this compound. This reaction is predominantly mediated by the CYP2J2 isoform of cytochrome P450, with minor contributions from CYP3A4 and CYP3A5.

-

Formation of Carebastine: this compound is subsequently oxidized to carebastine. Both CYP2J2 and CYP3A4 are involved in this metabolic step.

-

N-Dealkylation: Ebastine, this compound, and carebastine can also undergo N-dealkylation to form desalkylebastine, a reaction mainly catalyzed by CYP3A4.

Studies have shown that the intrinsic clearance (CLint) of this compound is significantly higher than that of ebastine and carebastine, indicating that it is a transient intermediate. Carebastine is metabolically more stable, which contributes to its sustained pharmacological effect.

Caption: Metabolic pathway of ebastine to its primary metabolites.

Mechanism of Action

The antihistaminic effects of ebastine's metabolites are mediated through selective antagonism of the histamine H1 receptor. The H1 receptor is a G-protein coupled receptor (GPCR) that, upon activation by histamine, couples to Gq/11. This initiates a signaling cascade involving the activation of phospholipase C (PLC), which in turn leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC), culminating in various allergic and inflammatory responses. By blocking the H1 receptor, carebastine and presumably this compound prevent histamine from initiating this signaling cascade.

Caption: Histamine H1 receptor signaling pathway and its inhibition.

Pharmacokinetics

Specific pharmacokinetic parameters for this compound are not well-documented, as it is a transient intermediate metabolite. Pharmacokinetic studies of ebastine typically focus on the concentration of the more stable and pharmacologically potent metabolite, carebastine.

Table 2: Pharmacokinetic Parameters of Carebastine after a Single Oral Dose of Ebastine in Healthy Volunteers

| Parameter | 10 mg Ebastine Dose | 20 mg Ebastine Dose | 40 mg Ebastine Dose |

| Cmax (ng/mL) | 112 | 195 | 388 |

| Tmax (h) | 4 - 6 | 4 - 6 | 4 - 6 |

| t₁/₂ (h) | 13.8 - 15.3 | 13.8 - 15.3 | 13.8 - 15.3 |

Data sourced from a study on the pharmacokinetics of ebastine and carebastine.

Experimental Protocols

In Vitro Metabolism of Ebastine in Human Liver Microsomes

This protocol outlines a general procedure to study the formation of this compound from ebastine using human liver microsomes (HLMs).

Objective: To characterize the enzymatic kinetics of this compound formation.

Materials:

-

Human liver microsomes (pooled)

-

Ebastine

-

NADPH regenerating system (NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (100 mM, pH 7.4)

-

Acetonitrile (for reaction termination)

-

Internal standard for LC-MS/MS analysis

Procedure:

-

Preparation: Thaw cryopreserved HLMs on ice. Prepare a reaction mixture containing phosphate buffer and HLMs.

-

Pre-incubation: Pre-incubate the HLM mixture at 37°C for 5 minutes.

-

Initiation: Add ebastine (at various concentrations for kinetic analysis) to the pre-incubated mixture. Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubation: Incubate the reaction mixture at 37°C with gentle agitation for a specified time course (e.g., 0, 5, 15, 30, 60 minutes).

-

Termination: Stop the reaction at each time point by adding ice-cold acetonitrile containing an internal standard.

-

Sample Processing: Centrifuge the terminated reaction mixtures to precipitate proteins.

-

Analysis: Analyze the supernatant for the presence and quantity of this compound using a validated LC-MS/MS method.

Caption: Workflow for an in vitro metabolism study.

Quantification of this compound in Plasma by HPLC

This protocol describes a general method for the simultaneous determination of ebastine, this compound, and carebastine in human plasma.

Objective: To quantify the concentration of this compound in plasma samples for pharmacokinetic studies.

Materials:

-

Human plasma samples

-

Solid-phase extraction (SPE) cartridges

-

HPLC system with UV or MS/MS detector

-

Cyano or C18 analytical column

-

Mobile phase (e.g., acetonitrile, methanol, ammonium acetate buffer)

-

Reference standards for ebastine, this compound, and carebastine

-

Internal standard (e.g., terfenadine)

Procedure:

-

Sample Preparation: Spike plasma samples with an internal standard.

-

Extraction: Perform solid-phase extraction to isolate the analytes from plasma matrix components. Wash the SPE cartridge and elute the analytes.

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in the mobile phase.

-

HPLC Analysis: Inject the reconstituted sample into the HPLC system.

-

Chromatography: Perform chromatographic separation using a suitable column and mobile phase composition at a constant flow rate.

-

Detection: Detect and quantify the analytes using a UV detector at a specific wavelength (e.g., 254 nm) or an MS/MS detector in multiple reaction monitoring (MRM) mode.

-

Quantification: Construct a calibration curve using the reference standards to determine the concentration of this compound in the plasma samples.

Caption: Workflow for HPLC analysis of this compound in plasma.

Conclusion

This compound is a key intermediate metabolite in the bioactivation of ebastine. While it is rapidly converted to the more stable and potent antihistamine, carebastine, its formation is a critical step in the overall pharmacological profile of the parent drug. The study of this compound's formation and subsequent metabolism, primarily involving CYP2J2 and CYP3A4, is essential for understanding the drug's efficacy and potential for drug-drug interactions. The experimental protocols outlined provide a framework for the continued investigation of this important metabolite. Further research to quantify the specific H1 receptor affinity and pharmacokinetic profile of this compound would provide a more complete understanding of its contribution to the therapeutic effects of ebastine.

References

- 1. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]

- 2. 美国GlpBio - Hydroxy Ebastine | Cas# 210686-41-2 [glpbio.cn]

- 3. Characterization of ebastine, this compound, and carebastine metabolism by human liver microsomes and expressed cytochrome P450 enzymes: major roles for CYP2J2 and CYP3A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Carbopol emulgel loaded with ebastine for urticaria: development, characterization, in vitro and in vivo evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

A Technical Guide to the Synthesis and Isolation of Hydroxyebastine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the synthesis and isolation of Hydroxyebastine, a primary active metabolite of the second-generation antihistamine, Ebastine. This document details both the biological and potential chemical synthesis pathways, comprehensive experimental protocols for isolation and purification, and relevant quantitative data. Furthermore, it includes visualizations of the metabolic pathway and a general experimental workflow to support researchers in the drug development field.

Introduction

Ebastine is a potent and selective H1-histamine receptor antagonist widely used in the treatment of allergic rhinitis and chronic idiopathic urticaria.[1] Following oral administration, Ebastine undergoes extensive first-pass metabolism to form several metabolites, with this compound being a key intermediate.[2] this compound is subsequently metabolized to Carebastine, the pharmacologically active carboxylic acid metabolite that is largely responsible for the antihistaminic effects of the parent drug.[3][4] Understanding the synthesis and isolation of this compound is crucial for pharmacokinetic studies, in-vitro pharmacological profiling, and the development of reference standards for analytical method validation.

This guide outlines the enzymatic basis of this compound formation and presents a putative chemical synthesis strategy. It further details a comprehensive protocol for the isolation and purification of this compound, primarily through preparative High-Performance Liquid Chromatography (HPLC).

Synthesis of this compound

This compound, chemically known as 4-(4-benzhydryloxypiperidin-1-yl)-1-[4-(1-hydroxy-2-methylpropan-2-yl)phenyl]butan-1-one, is primarily formed through the hydroxylation of the tert-butyl group of Ebastine.[5]

Biological Synthesis (Metabolism of Ebastine)

The in vivo synthesis of this compound occurs predominantly in the liver and is catalyzed by cytochrome P450 enzymes. Specifically, CYP2J2 is the major enzyme responsible for the hydroxylation of Ebastine to this compound. The subsequent oxidation of this compound to Carebastine is also mediated by CYP2J2, along with CYP3A4.

The metabolic cascade can be summarized as follows:

-

Step 1: Hydroxylation. Ebastine is hydroxylated at one of the methyl groups of the tert-butyl moiety to form this compound. This reaction is primarily catalyzed by CYP2J2.

-

Step 2: Oxidation. this compound is further oxidized to the carboxylic acid, Carebastine, a reaction catalyzed by both CYP2J2 and CYP3A4.

The intrinsic clearance (CLint) values for these metabolic steps, which reflect the efficiency of the enzymatic reactions, are presented in Table 1.

Table 1: In Vitro Metabolic Kinetic Parameters of Ebastine and its Metabolites

| Metabolic Conversion | Primary Enzyme(s) | Intrinsic Clearance (CLint) (μL/min/pmol P450) |

| Ebastine → this compound | CYP2J2 | 0.45 |

| This compound → Carebastine | CYP2J2, CYP3A4 | Not explicitly quantified, but noted to be a significant pathway. |

| Ebastine → Desalkylebastine | CYP3A4 | 0.44 |

| This compound → Desalkylebastine | CYP3A4 | 1.05 |

| Carebastine → Desalkylebastine | CYP3A4 | 0.16 |

Proposed Chemical Synthesis

A proposed synthetic scheme is as follows:

-

Synthesis of 1-(4-(1-hydroxy-2-methylpropan-2-yl)phenyl)ethan-1-one: This intermediate can be prepared from 4'-tert-butylacetophenone through a hydroxylation reaction.

-

Synthesis of 4-chloro-1-(4-(1-hydroxy-2-methylpropan-2-yl)phenyl)butan-1-one: The hydroxylated acetophenone can then be subjected to a Mannich-type reaction followed by elimination and addition of HCl to yield the chlorobutanone derivative.

-

Coupling Reaction: The final step involves the nucleophilic substitution of the chlorine atom by 4-(diphenylmethoxy)piperidine to yield this compound.

Further research and experimental validation are required to optimize this proposed synthetic route.

Isolation and Purification of this compound

The isolation and purification of this compound, whether from a biological matrix or a chemical reaction mixture, can be effectively achieved using preparative High-Performance Liquid Chromatography (HPLC). The following protocol is a comprehensive guide based on established analytical methods for Ebastine and its metabolites, adapted for preparative scale.

Experimental Protocol: Preparative HPLC Purification

Objective: To isolate and purify this compound from a complex mixture.

Materials and Equipment:

-

Preparative HPLC system with a UV detector

-

Preparative reverse-phase C18 column (e.g., 250 x 21.2 mm, 5 µm particle size)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Ammonium acetate

-

Water (HPLC grade)

-

Formic acid or acetic acid (for pH adjustment)

-

Sample mixture containing this compound

-

Rotary evaporator

-

Lyophilizer (optional)

Procedure:

-

Sample Preparation:

-

If the sample is from a biological matrix (e.g., plasma, microsomes), perform a solid-phase extraction (SPE) or liquid-liquid extraction to remove proteins and other interfering substances. A common extraction solvent is a mixture of diethyl ether and dichloromethane.

-

If the sample is from a chemical reaction, quench the reaction and perform a work-up to remove excess reagents and inorganic salts. The crude product can then be dissolved in a suitable solvent (e.g., methanol or acetonitrile).

-

-

Mobile Phase Preparation:

-

Prepare a mobile phase consisting of an aqueous buffer and an organic modifier. A typical mobile phase for the separation of Ebastine and its metabolites is a mixture of acetonitrile, methanol, and an ammonium acetate buffer.

-

For preparative scale, a gradient elution is often employed to achieve better separation. An example gradient is provided in Table 2. The exact gradient profile may need to be optimized based on the specific sample matrix.

Table 2: Example Gradient Elution Program for Preparative HPLC

Time (min) % Mobile Phase A (Water with 0.1% Formic Acid) % Mobile Phase B (Acetonitrile) Flow Rate (mL/min) 0 60 40 20 20 20 80 20 25 20 80 20 26 60 40 20 30 60 40 20 -

-

Chromatographic Separation:

-

Equilibrate the preparative C18 column with the initial mobile phase composition for at least 30 minutes.

-

Inject the prepared sample onto the column. The injection volume will depend on the column size and sample concentration.

-

Run the gradient elution program as optimized.

-

Monitor the elution profile using a UV detector at a wavelength of approximately 254 nm, where Ebastine and its metabolites exhibit absorbance.

-

-

Fraction Collection:

-

Collect fractions corresponding to the peak of this compound. The retention time of this compound will be intermediate between that of Ebastine and Carebastine.

-

Use an automated fraction collector for efficiency and accuracy.

-

-

Post-Purification Processing:

-

Combine the fractions containing pure this compound.

-

Remove the organic solvents (acetonitrile and/or methanol) using a rotary evaporator under reduced pressure.

-

The remaining aqueous solution can be lyophilized (freeze-dried) to obtain the purified this compound as a solid powder.

-

-

Purity Analysis:

-

Assess the purity of the isolated this compound using analytical HPLC with a C18 column and a suitable mobile phase.

-

Confirm the identity of the compound using mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. The expected mass-to-charge ratio (m/z) for protonated this compound [M+H]+ is approximately 486.7.

-

Visualizations

Signaling Pathway

This compound, as a metabolite of the H1-antihistamine Ebastine, indirectly influences the histamine H1 receptor signaling pathway. The diagram below illustrates the general mechanism of action of H1-antihistamines.

References

- 1. researchgate.net [researchgate.net]

- 2. High-Throughput Purification in Drug Discovery: Scaling New Heights of Productivity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Histamine H1 receptor - Wikipedia [en.wikipedia.org]

- 4. Histamine H1 receptor - Proteopedia, life in 3D [proteopedia.org]

- 5. Risks and Control Strategies of Scale-up in Purification Process - Bio-Link [biolink.com]

An In-depth Technical Guide to the Core Mechanism of Action of Hydroxyebastine and its Active Metabolite, Carebastine

This technical guide provides a comprehensive overview of the mechanism of action of hydroxyebastine and its principal active metabolite, carebastine. For researchers, scientists, and drug development professionals, this document details the molecular interactions, signaling pathways, and pharmacological effects that define the therapeutic profile of this second-generation antihistamine. The guide synthesizes quantitative data, outlines detailed experimental protocols, and provides visual diagrams of key biochemical processes.

Introduction: The Metabolic Activation Pathway

Ebastine is a second-generation H1 receptor antagonist that functions as a prodrug. Following oral administration, it undergoes rapid and extensive first-pass metabolism in the liver, rendering plasma concentrations of the parent drug negligible.[1] The biotransformation is a sequential process initiated by the hydroxylation of ebastine to form the intermediate metabolite, this compound. This reaction is primarily mediated by the cytochrome P450 enzyme CYP2J2.[2][3][4] Subsequently, this compound is further oxidized to form carebastine, the pharmacologically active carboxylic acid metabolite that is responsible for the majority of the antihistaminic effects observed in vivo.[2] Both CYP2J2 and CYP3A4 contribute to this final conversion. Carebastine is metabolically more stable than both ebastine and this compound.

Primary Mechanism of Action: Histamine H1 Receptor Antagonism

The primary mechanism of action for carebastine is potent and selective antagonism of the histamine H1 receptor. The H1 receptor is a G-protein coupled receptor (GPCR) that, upon activation by histamine, couples to the Gq/11 protein. This coupling initiates a downstream signaling cascade involving the activation of Phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, while DAG activates Protein Kinase C (PKC).

Carebastine functions as a competitive antagonist, binding to the H1 receptor with high affinity without activating it. This blockade prevents histamine from binding and initiating the pro-inflammatory signaling cascade, thereby mitigating the symptoms of allergic reactions.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Characterization of ebastine, this compound, and carebastine metabolism by human liver microsomes and expressed cytochrome P450 enzymes: major roles for CYP2J2 and CYP3A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

In Vitro Metabolism of Ebastine to Hydroxyebastine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro metabolism of the second-generation antihistamine, ebastine, with a primary focus on its conversion to its active metabolite, hydroxyebastine. This document details the key cytochrome P450 (CYP) enzymes involved, summarizes available quantitative data, and provides detailed experimental protocols based on published literature. Visual diagrams are included to illustrate the metabolic pathways and experimental workflows.

Introduction

Ebastine is a potent and selective H1-receptor antagonist that undergoes extensive first-pass metabolism to form several metabolites, including the pharmacologically active carebastine. The initial and critical step in this metabolic cascade is the hydroxylation of ebastine to this compound. Understanding the in vitro kinetics and the enzymes responsible for this conversion is crucial for predicting drug-drug interactions, inter-individual variability in clinical response, and overall drug safety and efficacy.

Metabolic Pathway of Ebastine to this compound

The primary metabolic conversion of ebastine to this compound is an oxidative reaction catalyzed by specific cytochrome P450 enzymes. This is followed by further oxidation to the pharmacologically active metabolite, carebastine. Additionally, N-dealkylation of ebastine and its metabolites can occur.

Caption: Metabolic pathway of ebastine.

Key Enzymes in the Hydroxylation of Ebastine

In vitro studies utilizing human liver microsomes (HLMs) and cDNA-expressed recombinant CYP enzymes have identified the primary enzymes responsible for the hydroxylation of ebastine.

-

Cytochrome P450 2J2 (CYP2J2): This is the principal enzyme mediating the hydroxylation of ebastine to this compound in both human liver and intestinal microsomes.[1][2] Studies have shown that the intrinsic clearance for this reaction by CYP2J2 is significantly higher than that of other CYPs.[1]

-

Cytochrome P450 3A4 (CYP3A4): While being the main enzyme for the N-dealkylation of ebastine, CYP3A4 also contributes to its hydroxylation, albeit to a much lesser extent than CYP2J2.[1]

-

Cytochrome P450 4F12 (CYP4F12): This enzyme has also been implicated in the hydroxylation of ebastine, particularly in human intestinal microsomes, although its contribution is considered minor compared to CYP2J2.[2]

Quantitative Data: Enzyme Kinetics

The following tables summarize the available quantitative data for the in vitro metabolism of ebastine.

Table 1: Intrinsic Clearance (CLint) for Ebastine Hydroxylation by Recombinant CYP Isoforms

| CYP Isoform | Intrinsic Clearance (CLint) (μL/min/pmol P450) | Reference |

| CYP2J2 | 0.45 | |

| CYP3A4 | 0.02 | |

| CYP3A5 | 0.06 |

Table 2: Michaelis-Menten Kinetic Parameters (Km and Vmax) for Ebastine Metabolism

| Enzyme Source | Metabolic Pathway | Km (μM) | Vmax (nmol/min/nmol P450) | Reference |

| Monkey Intestinal Microsomes (P450 MI-2, a CYP4F) | Hydroxylation | 5.1 | 37.0 | |

| Monkey Intestinal Microsomes (P450 MI-3, a CYP3A) | Hydroxylation | 10 | 0.406 |

Note: Specific Km and Vmax values for human CYP2J2 and CYP3A4 in the hydroxylation of ebastine are not explicitly detailed in the reviewed literature, with data often presented as intrinsic clearance.

Experimental Protocols

This section provides detailed methodologies for key experiments in the study of in vitro ebastine metabolism, compiled from various sources.

In Vitro Incubation with Human Liver Microsomes (HLMs)

This protocol is for assessing the overall metabolism of ebastine in a mixed-enzyme system.

Objective: To determine the rate of formation of this compound and other metabolites from ebastine in human liver microsomes.

Materials:

-

Ebastine

-

Pooled human liver microsomes (HLMs)

-

NADPH regenerating system (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

-

Potassium phosphate buffer (pH 7.4)

-

Acetonitrile (for reaction termination)

-

Internal standard (e.g., terfenadine)

Procedure:

-

Prepare a stock solution of ebastine in a suitable solvent (e.g., methanol or DMSO).

-

In a microcentrifuge tube, pre-warm a mixture containing HLMs (final concentration typically 0.1-0.5 mg/mL) and potassium phosphate buffer at 37°C for 5 minutes.

-

Initiate the metabolic reaction by adding the ebastine stock solution (final substrate concentration can range from 1-50 μM) and the NADPH regenerating system.

-

Incubate the reaction mixture at 37°C with gentle shaking for a specified time course (e.g., 0, 5, 15, 30, and 60 minutes).

-

Terminate the reaction at each time point by adding an equal volume of ice-cold acetonitrile containing the internal standard.

-

Vortex the samples and centrifuge to precipitate the proteins.

-

Transfer the supernatant for analysis by LC-MS/MS.

Recombinant CYP Enzyme Assays

This protocol is for identifying the specific CYP isoforms involved in ebastine hydroxylation.

Objective: To measure the formation of this compound by individual cDNA-expressed human CYP isoforms.

Procedure:

-

Follow the general incubation procedure as described for HLMs, replacing the HLMs with a specific recombinant human CYP enzyme (e.g., CYP2J2, CYP3A4) and a source of NADPH-cytochrome P450 reductase.

-

The concentration of the recombinant enzyme is typically in the range of 5-20 pmol/mL.

-

The substrate (ebastine) concentration should be varied to determine enzyme kinetics (e.g., 0.5-100 μM).

Chemical Inhibition Studies

This protocol is used to confirm the role of specific CYP pathways in ebastine metabolism.

Objective: To assess the effect of known CYP inhibitors on the formation of this compound.

Procedure:

-

Follow the incubation protocol for HLMs or recombinant enzymes.

-

Prior to the addition of ebastine, pre-incubate the enzyme mixture with a specific chemical inhibitor for a defined period (e.g., 15 minutes).

-

CYP2J2 inhibitors: Danazol, astemizole.

-

CYP3A4 inhibitors: Ketoconazole, troleandomycin.

-

-

Initiate the reaction with ebastine and proceed as per the standard incubation protocol.

-

Compare the rate of this compound formation in the presence and absence of the inhibitor.

Analytical Method: LC-MS/MS for Metabolite Quantification

Objective: To separate and quantify ebastine and this compound in the in vitro matrix.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

-

Tandem mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions (Example):

-

Column: Reversed-phase C18 column (e.g., 2.1 x 50 mm, 2.6 µm particle size).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Flow Rate: 0.3 mL/min.

-

Gradient: Isocratic or gradient elution, for example, 60:40 (Mobile Phase B: Mobile Phase A).

-

Injection Volume: 5-10 µL.

Mass Spectrometry Conditions (Example):

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Ebastine: m/z 470.2 → 167.1

-

This compound: m/z 486.4 → 167.1

-

Internal Standard (Terfenadine): m/z 472.7 -> 436.0

-

Experimental and Logical Workflows

The following diagrams illustrate the typical workflow for an in vitro metabolism study and the logical relationship of the key components.

References

The Central Role of Cytochrome P450 2J2 in the Bioactivation of Ebastine to Hydroxyebastine

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the critical role of cytochrome P450 2J2 (CYP2J2) in the metabolic conversion of the second-generation antihistamine, ebastine, to its pharmacologically active metabolite, hydroxyebastine. This document summarizes key quantitative data, details experimental methodologies from pivotal studies, and presents visual representations of the metabolic pathway and experimental workflows to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.

Executive Summary

Ebastine, a potent and non-sedating H1-antihistamine, undergoes extensive first-pass metabolism primarily in the liver and intestine.[1][2] The formation of its key active metabolite, this compound, is a critical step in its therapeutic action.[1] Mounting evidence from in vitro studies utilizing human liver microsomes (HLMs), human intestinal microsomes (HIMs), and cDNA-expressed recombinant cytochrome P450 enzymes has unequivocally identified CYP2J2 as the principal enzyme responsible for the hydroxylation of ebastine.[3][4] While other isoforms, notably CYP3A4, are involved in the overall metabolism of ebastine, primarily through dealkylation, their contribution to the formation of this compound is significantly lower than that of CYP2J2. Understanding the specific role of CYP2J2 is paramount for predicting drug-drug interactions, assessing inter-individual variability in patient response, and ensuring the safe and effective use of ebastine.

Quantitative Analysis of Ebastine Metabolism

The intrinsic clearance (CLint) rates of ebastine metabolism by various cytochrome P450 isoforms highlight the predominant role of CYP2J2 in the formation of this compound. The following table summarizes the key quantitative data from studies with cDNA-expressed P450s.

| Enzyme | Metabolic Reaction | Intrinsic Clearance (CLint) (μl/min/pmol P450) | Reference |

| CYP2J2 | Ebastine → this compound | 0.45 | **** |

| CYP3A4 | Ebastine → this compound | 0.02 | |

| CYP3A5 | Ebastine → this compound | 0.06 | |

| CYP3A4 | Ebastine → Desalkylebastine | 0.44 | |

| CYP3A5 | Ebastine → Desalkylebastine | (Some extent) | |

| CYP2J2 | This compound → Carebastine | (Contributes) | |

| CYP3A4 | This compound → Carebastine | (Contributes) | |

| CYP3A4 | This compound → Desalkylebastine | 1.05 | |

| CYP3A4 | Carebastine → Desalkylebastine | 0.16 |

Note: Carebastine is a subsequent metabolite of this compound and is also pharmacologically active.

As the data indicates, the intrinsic clearance for the formation of this compound by CYP2J2 is 22.5-fold and 7.5-fold higher than that of CYP3A4 and CYP3A5, respectively, firmly establishing CYP2J2 as the major catalyst for this specific metabolic step.

Experimental Protocols

The elucidation of CYP2J2's role in this compound formation has been achieved through a series of well-defined in vitro experiments. Below are detailed methodologies adapted from key studies.

Incubation with Human Liver Microsomes (HLMs) and Human Intestinal Microsomes (HIMs)

-

Objective: To determine the metabolic profile of ebastine in a complex system containing a full complement of liver or intestinal enzymes.

-

Protocol:

-

A typical incubation mixture contains pooled HLMs or HIMs (e.g., 0.2-0.5 mg/mL protein), ebastine (at various concentrations to determine kinetics, e.g., 1-100 μM), and a NADPH-generating system (e.g., 1 mM NADP+, 10 mM glucose-6-phosphate, 1 unit/mL glucose-6-phosphate dehydrogenase, and 4 mM MgCl2) in a phosphate buffer (e.g., 100 mM, pH 7.4).

-

The reaction is initiated by the addition of the NADPH-generating system after a pre-incubation period to equilibrate the temperature (typically 37°C).

-

The reaction is allowed to proceed for a specific time (e.g., 10-60 minutes) and is then terminated by the addition of a quenching solvent, such as ice-cold acetonitrile or methanol.

-

The samples are then centrifuged to precipitate proteins, and the supernatant is collected for analysis.

-

Studies with cDNA-Expressed Recombinant Human CYP Isoforms

-

Objective: To identify the specific P450 enzymes responsible for the metabolism of ebastine.

-

Protocol:

-

Incubations are performed with individual recombinant human CYP enzymes (e.g., CYP1A2, CYP2A6, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, CYP2E1, CYP2J2, CYP3A4, CYP3A5) co-expressed with NADPH-cytochrome P450 reductase in a suitable expression system (e.g., baculovirus-infected insect cells).

-

The incubation mixture is similar to that used for HLM studies, containing the recombinant enzyme (e.g., 10-50 pmol/mL), ebastine, and the NADPH-generating system in a buffer.

-

Reaction initiation, termination, and sample preparation follow the same steps as described for HLM incubations.

-

Chemical Inhibition Studies

-

Objective: To confirm the involvement of specific CYP isoforms using known selective inhibitors.

-

Protocol:

-

Incubations with HLMs or HIMs are performed in the presence and absence of selective inhibitors for various CYP enzymes.

-

For example, ketoconazole or troleandomycin can be used as selective inhibitors of CYP3A4, while specific anti-CYP2J2 antibodies or inhibitors like danazol can be used to probe the involvement of CYP2J2.

-

The degree of inhibition of this compound formation is then quantified to infer the contribution of the inhibited enzyme.

-

Analytical Methodology: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

-

Objective: To accurately quantify ebastine and its metabolites (this compound, carebastine, and desalkylebastine).

-

Protocol:

-

The supernatant from the incubation samples is injected into a high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS).

-

Chromatographic separation is typically achieved using a C18 reversed-phase column with a gradient elution of mobile phases such as acetonitrile and water, both often containing a small amount of formic acid to improve ionization.

-

The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to specifically detect and quantify the parent drug and its metabolites based on their unique precursor-to-product ion transitions.

-

Signaling Pathways and Experimental Workflows

To visually represent the complex processes involved, the following diagrams have been generated using the DOT language.

Caption: Metabolic pathway of ebastine highlighting the major role of CYP2J2.

References

- 1. researchgate.net [researchgate.net]

- 2. Studies on the first-pass metabolism of ebastine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Characterization of ebastine, this compound, and carebastine metabolism by human liver microsomes and expressed cytochrome P450 enzymes: major roles for CYP2J2 and CYP3A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Involvement of CYP2J2 and CYP4F12 in the metabolism of ebastine in human intestinal microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

Hydroxyebastine: A Technical Overview of its Physicochemical Properties and Metabolic Fate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hydroxyebastine, a primary active metabolite of the second-generation antihistamine ebastine, plays a crucial role in the therapeutic effects of its parent compound. This technical guide provides a comprehensive overview of this compound, focusing on its core physicochemical properties, its metabolic pathway, and the experimental methodologies used for its characterization. This document is intended to serve as a valuable resource for researchers and professionals involved in drug development and pharmacological studies.

Core Physicochemical Data

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

| Property | Value |

| CAS Number | 210686-41-2 |

| Molecular Formula | C₃₂H₃₉NO₃ |

| Molecular Weight | 485.66 g/mol |

Metabolic Pathway of this compound

This compound is an intermediate metabolite in the biotransformation of ebastine. Ebastine is first metabolized to this compound, which is then further converted to carebastine. This metabolic process is primarily mediated by the cytochrome P450 enzymes, specifically CYP2J2 and CYP3A4.[1][2]

The metabolic conversion can be visualized as a sequential process:

Caption: Metabolic conversion of Ebastine to Carebastine via this compound.

Experimental Protocols

In Vitro Metabolism of this compound using Human Liver Microsomes

This protocol outlines the general procedure for studying the metabolism of this compound in vitro.

1. Materials and Reagents:

-

This compound

-

Human Liver Microsomes (HLMs)

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (pH 7.4)

-

Acetonitrile (ACN)

-

Internal Standard (IS) for LC-MS/MS analysis

-

Control compounds (e.g., known substrates for CYP2J2 and CYP3A4)

2. Experimental Workflow:

Caption: Workflow for in vitro metabolism study of this compound.

3. Incubation Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

In a microcentrifuge tube, combine phosphate buffer, the HLM suspension, and the this compound stock solution.

-

Pre-incubate the mixture for 5 minutes at 37°C.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubate the reaction mixture at 37°C for a specified time course (e.g., 0, 15, 30, 60 minutes).

-

Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

-

Vortex and centrifuge the samples to precipitate the proteins.

-

Collect the supernatant for LC-MS/MS analysis.

4. LC-MS/MS Analysis:

-

Column: A C18 reverse-phase column is typically used.

-

Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Detection: Multiple Reaction Monitoring (MRM) is used to detect and quantify this compound and its metabolite, carebastine.

Signaling Pathways

The primary pharmacological action of ebastine and its metabolites is the antagonism of the histamine H1 receptor. While the direct interaction of this compound with other signaling pathways is not extensively documented, its role as a metabolite of ebastine suggests its involvement in the broader antihistaminic signaling cascade.

Recent studies on ebastine and its metabolites have suggested a potential, though not fully elucidated, interaction with the AKT/ERK signaling pathway. The direct contribution and mechanism of this compound within this pathway require further investigation.

Caption: Logical relationship of this compound in antihistaminic action.

Conclusion

This compound is a key active metabolite of ebastine, contributing significantly to its antihistaminic properties. Understanding its physicochemical characteristics and metabolic fate is essential for the development of new therapeutic agents and for optimizing existing drug regimens. The experimental protocols and pathways described in this guide provide a foundational understanding for researchers in the field. Further investigation into the potential involvement of this compound in other cellular signaling pathways may unveil novel therapeutic applications.

References

Hydroxyebastine: A Technical Guide to its Discovery, Metabolism, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of hydroxyebastine, a key intermediate in the metabolic activation of the second-generation antihistamine, ebastine. While not the primary pharmacologically active compound, a thorough understanding of this compound is critical for a complete characterization of ebastine's pharmacokinetics and metabolism. This document details the discovery and history of this compound, its metabolic pathway, and the experimental protocols used for its study. Quantitative data are presented in structured tables, and key processes are visualized using Graphviz diagrams to facilitate understanding for researchers and drug development professionals.

Introduction

Ebastine is a potent and selective H1-receptor antagonist widely used in the treatment of allergic rhinitis and chronic idiopathic urticaria.[1] It functions as a prodrug, undergoing extensive first-pass metabolism to its pharmacologically active carboxylic acid metabolite, carebastine.[2] A crucial step in this biotransformation is the formation of the intermediate metabolite, this compound. This guide focuses specifically on the discovery, formation, and analytical characterization of this compound, providing a detailed resource for scientists in the field of drug metabolism and pharmacokinetics.

Discovery and History

While ebastine was patented in 1983 and entered medical use in 1990, the detailed elucidation of its metabolic pathway, including the identification of this compound, occurred in subsequent years. Early pharmacokinetic studies in the 1990s focused on the parent drug, ebastine, and its main active metabolite, carebastine, noting that ebastine itself is found at negligible levels in the plasma after oral administration.[3]

Systematic in vitro studies using human liver microsomes were instrumental in identifying the intermediate metabolites. These investigations revealed that ebastine undergoes two primary metabolic transformations: N-dealkylation and hydroxylation. The hydroxylation of the tert-butyl group of ebastine leads to the formation of this compound.[4] This intermediate is then further oxidized to the active metabolite, carebastine. These foundational studies established the sequential nature of ebastine's metabolism and the pivotal, albeit transient, role of this compound.

Metabolic Pathway of this compound

The biotransformation of ebastine to carebastine via this compound is a multi-step process primarily mediated by the cytochrome P450 (CYP) enzyme system in the liver.

Formation of this compound

This compound is formed through the hydroxylation of the methyl groups of the tert-butyl moiety of ebastine.[4] In vitro studies with human liver microsomes and expressed CYP enzymes have identified CYP2J2 as the principal enzyme responsible for this reaction. The contribution of CYP3A4 and CYP3A5 to this specific hydroxylation step is significantly lower.

Metabolism of this compound

This compound is a transient intermediate and is further metabolized. It can undergo two primary subsequent reactions:

-

Oxidation to Carebastine : Both CYP2J2 and CYP3A4 contribute to the oxidation of this compound to the main active metabolite, carebastine.

-

N-dealkylation : CYP3A4 is the main enzyme catalyzing the N-dealkylation of this compound to form desalkylebastine.

Studies have shown that the intrinsic clearance (CLint) of this compound is considerably higher than that of both the parent drug, ebastine, and the final active metabolite, carebastine, highlighting its rapid metabolic turnover. In contrast, carebastine is metabolically more stable.

Pharmacological Activity of this compound

The primary contributor to the antihistaminic effects of ebastine is its active metabolite, carebastine. While this compound is a necessary intermediate in the formation of carebastine, there is limited publicly available information on its direct pharmacological activity. In vitro studies on isolated guinea pig trachea have shown that ebastine itself has no effect on histamine-induced contractions, whereas carebastine is a potent inhibitor. The pharmacological activity of this compound at the H1 receptor has not been extensively reported, likely due to its transient nature in vivo and the focus on the more stable and potent carebastine.

Quantitative Data

The following tables summarize key quantitative data related to the metabolism of this compound.

Table 1: Intrinsic Clearance of Ebastine and its Metabolites in Human Liver Microsomes

| Compound | Intrinsic Clearance (CLint) (μL/min/pmol P450) | Reference |

| Ebastine | 0.44 | |

| This compound | 1.05 | |

| Carebastine | 0.16 |

Table 2: Contribution of CYP Isoforms to the Metabolism of Ebastine and its Metabolites

| Metabolic Reaction | Primary CYP Isoform(s) | Reference |

| Ebastine → This compound | CYP2J2 | |

| This compound → Carebastine | CYP2J2, CYP3A4 | |

| This compound → Desalkyl-hydroxyebastine | CYP3A4 |

Experimental Protocols

In Vitro Metabolism of this compound using Human Liver Microsomes

This protocol is adapted from studies characterizing the metabolism of ebastine and its metabolites.

Objective: To determine the metabolic stability and identify the metabolites of this compound in vitro.

Materials:

-

This compound

-

Pooled human liver microsomes (HLMs)

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

Potassium phosphate buffer (pH 7.4)

-

Acetonitrile (for quenching the reaction)

-

Internal standard for LC-MS/MS analysis

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO).

-

In a microcentrifuge tube, pre-incubate HLMs (final protein concentration typically 0.2-0.5 mg/mL) in potassium phosphate buffer at 37°C for 5 minutes.

-

Initiate the metabolic reaction by adding this compound (final concentration typically 1-10 µM) and the NADPH regenerating system.

-

Incubate the reaction mixture at 37°C with shaking.

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), collect aliquots of the reaction mixture.

-

Quench the reaction by adding an equal volume of cold acetonitrile containing an internal standard.

-

Centrifuge the samples to precipitate the proteins.

-

Analyze the supernatant by LC-MS/MS to quantify the remaining this compound and identify the formation of metabolites (e.g., carebastine, desalkyl-hydroxyebastine).

Analytical Method for Quantification of this compound in Plasma

The following is a general protocol for the simultaneous quantification of ebastine, this compound, and carebastine in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Objective: To accurately quantify the concentration of this compound in plasma samples.

Materials:

-

Plasma samples

-

This compound, ebastine, and carebastine analytical standards

-

Internal standard (e.g., a structurally similar compound not present in the sample)

-

Protein precipitation solvent (e.g., acetonitrile)

-

Reversed-phase C18 HPLC column

-

Mobile phase (e.g., a gradient of acetonitrile and water with a modifier like formic acid or ammonium acetate)

-

Tandem mass spectrometer

Procedure:

-

Sample Preparation:

-

Thaw plasma samples.

-

To a known volume of plasma (e.g., 100 µL), add the internal standard.

-

Precipitate proteins by adding a larger volume of cold acetonitrile (e.g., 300 µL).

-

Vortex and then centrifuge to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase.

-

-

LC-MS/MS Analysis:

-

Inject the reconstituted sample onto the HPLC system.

-

Separate the analytes using a suitable gradient elution on the C18 column.

-

Detect the analytes using a tandem mass spectrometer in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for this compound and the other analytes should be optimized beforehand.

-

-

Quantification:

-

Construct a calibration curve using known concentrations of this compound standards.

-

Calculate the concentration of this compound in the plasma samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

-

Conclusion

This compound is a critical, albeit transient, intermediate in the metabolic activation of ebastine to its primary active metabolite, carebastine. Its formation is predominantly catalyzed by CYP2J2, and it is subsequently metabolized by both CYP2J2 and CYP3A4. Due to its high intrinsic clearance, this compound does not accumulate in the plasma to a significant extent. A comprehensive understanding of the formation and fate of this compound is essential for a complete pharmacokinetic and metabolic profile of ebastine, aiding in the prediction of drug-drug interactions and the overall understanding of its disposition in humans. This guide provides a foundational resource for researchers and professionals involved in the development and study of antihistamines and other drugs that undergo complex metabolic pathways.

References

- 1. A preclinical overview of ebastine. Studies on the pharmacological properties of a novel histamine H1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The pharmacokinetics, antihistamine and concentration-effect relationship of ebastine in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacokinetics of the H1-receptor antagonist ebastine and its active metabolite carebastine in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Characterization of ebastine, this compound, and carebastine metabolism by human liver microsomes and expressed cytochrome P450 enzymes: major roles for CYP2J2 and CYP3A - PubMed [pubmed.ncbi.nlm.nih.gov]

Hydroxyebastine: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxyebastine is the primary active metabolite of ebastine, a non-sedating second-generation H1 antihistamine. Following oral administration, ebastine undergoes extensive first-pass metabolism to form this compound, which is responsible for the majority of the antihistaminergic activity.[1][2][3] A thorough understanding of the physicochemical properties of this compound, particularly its solubility and stability, is crucial for the development of robust and effective pharmaceutical formulations and for ensuring its therapeutic efficacy and safety.

This technical guide provides a comprehensive overview of the available data and methodologies related to the solubility and stability of this compound. Due to the limited availability of direct quantitative data for this compound in publicly accessible literature, this guide also outlines standardized experimental protocols based on international guidelines that can be employed to generate this critical information.

Solubility Data

A comprehensive search of the available scientific literature did not yield specific quantitative solubility data for this compound in various solvents or across a range of pH values. To facilitate future research and development, the following tables are presented as templates for the systematic recording of such data once generated.

Table 1: Solubility of this compound in Various Solvents

| Solvent | Temperature (°C) | Solubility (mg/mL) | Method |

| Data Not Available | |||

Table 2: pH-Dependent Aqueous Solubility of this compound

| pH | Buffer System | Temperature (°C) | Solubility (mg/mL) | Method |

| Data Not Available | ||||

Experimental Protocol for Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted and recommended technique for determining the thermodynamic equilibrium solubility of a compound.[4][5] The following protocol is based on guidelines from the World Health Organization (WHO) and other regulatory bodies.

Objective: To determine the equilibrium solubility of this compound in various aqueous and organic solvents.

Materials:

-

This compound (analytical standard)

-

Selected solvents (e.g., water, phosphate buffer pH 1.2, 4.5, 6.8, ethanol, methanol, acetonitrile, etc.)

-

Calibrated analytical balance

-

Shaker bath or orbital shaker with temperature control

-

Centrifuge

-

Validated analytical method for quantification of this compound (e.g., HPLC-UV, LC-MS)

-

pH meter

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a known volume of the selected solvent in a sealed flask. The excess solid should be visually apparent.

-

Place the flasks in a shaker bath set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the flasks for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached. The time to reach equilibrium should be established in preliminary studies.

-

-

Sample Collection and Preparation:

-

After the equilibration period, cease agitation and allow the suspension to settle.

-

Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred.

-

To separate any remaining undissolved solid, centrifuge the aliquot at a high speed.

-

Immediately dilute the clear supernatant with a suitable solvent to prevent precipitation and to bring the concentration within the validated range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated analytical method to determine the concentration of this compound.

-

Perform the analysis in triplicate for each solvent and temperature condition.

-

-

Data Reporting:

-

Express the solubility in mg/mL or other appropriate units.

-

For pH-dependent solubility, record the final pH of the saturated solution.

-

The following diagram illustrates the general workflow for the shake-flask solubility determination.

Stability Data

Table 3: Summary of Forced Degradation Studies for this compound

| Stress Condition | Reagent/Condition | Time | Temperature (°C) | % Degradation | Major Degradants Formed |

| Acid Hydrolysis | Data Not Available | ||||

| Base Hydrolysis | Data Not Available | ||||

| Oxidation | Data Not Available | ||||

| Thermal | Data Not Available | ||||

| Photolytic | Data Not Available |

Experimental Protocol for Stability and Forced Degradation Studies

Forced degradation studies are essential to establish the intrinsic stability of a drug substance and to develop stability-indicating analytical methods. The following protocols are based on the International Council for Harmonisation (ICH) guidelines Q1A(R2) and Q1B.

Objective: To evaluate the stability of this compound under various stress conditions and to identify potential degradation products.

Materials:

-

This compound (analytical standard)

-

Hydrochloric acid (e.g., 0.1 M)

-

Sodium hydroxide (e.g., 0.1 M)

-

Hydrogen peroxide (e.g., 3%)

-

High-purity water

-

Temperature-controlled ovens

-

Photostability chamber

-

Validated stability-indicating analytical method (e.g., HPLC with a photodiode array detector, LC-MS)

Procedure:

-

Preparation of Test Samples:

-

Prepare solutions of this compound in appropriate solvents (e.g., water, methanol, or a mixture). The concentration should be suitable for the analytical method.

-

-

Application of Stress Conditions:

-

Acid Hydrolysis: Add an equal volume of hydrochloric acid to the drug solution. Store at a specified temperature (e.g., 60°C) for a defined period.

-

Base Hydrolysis: Add an equal volume of sodium hydroxide to the drug solution. Store at a specified temperature (e.g., 60°C) for a defined period.

-

Oxidation: Add an equal volume of hydrogen peroxide solution to the drug solution. Store at room temperature for a defined period.

-

Thermal Degradation: Store the solid drug substance and a solution of the drug in a temperature-controlled oven at an elevated temperature (e.g., 70°C).

-

Photolytic Degradation: Expose the solid drug substance and a solution of the drug to a light source according to ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter). A dark control sample should be stored under the same conditions but protected from light.

-

-

Sample Analysis:

-

At appropriate time points, withdraw samples from each stress condition.

-

Neutralize the acidic and basic samples before analysis.

-

Analyze all samples, including a non-stressed control, using a validated stability-indicating analytical method.

-

The method should be capable of separating the intact drug from all degradation products. Peak purity analysis (e.g., using a PDA detector) should be performed to ensure that the main drug peak is free from co-eluting impurities.

-

-

Data Evaluation:

-

Calculate the percentage of degradation of this compound.

-

Identify and characterize the major degradation products using techniques such as mass spectrometry (MS).

-

Determine the degradation pathway and kinetics where possible.

-

The logical flow of a forced degradation study is depicted below.

Metabolic Pathway of Ebastine to this compound

This compound is formed through the oxidative metabolism of ebastine. This process is primarily mediated by cytochrome P450 (CYP) enzymes, with CYP2J2 and CYP3A4 playing significant roles. This compound is then further metabolized to carebastine. The metabolic stability of this compound is lower than that of its parent drug, ebastine, and its subsequent metabolite, carebastine.

The following diagram illustrates the key steps in the metabolic conversion of ebastine.

Conclusion

While specific quantitative data on the solubility and stability of this compound are not widely published, this guide provides standardized, industry-accepted methodologies for generating this essential information. The outlined protocols for solubility determination using the shake-flask method and for stability assessment through forced degradation studies offer a robust framework for researchers and drug development professionals. Understanding the metabolic pathway from ebastine to this compound is also critical for interpreting pharmacokinetic and pharmacodynamic data. The generation and dissemination of comprehensive solubility and stability data for this compound will be invaluable for the future development of safe, effective, and stable pharmaceutical products containing this active metabolite.

References

- 1. Characterization of ebastine, this compound, and carebastine metabolism by human liver microsomes and expressed cytochrome P450 enzymes: major roles for CYP2J2 and CYP3A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. BioKB - Publication [biokb.lcsb.uni.lu]

- 3. researchgate.net [researchgate.net]

- 4. who.int [who.int]

- 5. enamine.net [enamine.net]

Methodological & Application

Application Note: High-Performance Liquid Chromatography for the Analysis of Hydroxyebastine

References

- 1. Characterization of ebastine, this compound, and carebastine metabolism by human liver microsomes and expressed cytochrome P450 enzymes: major roles for CYP2J2 and CYP3A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Simultaneous determination of the histamine H1-receptor antagonist ebastine and its two metabolites, carebastine and this compound, in human plasma using high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chromatographyonline.com [chromatographyonline.com]

- 4. Liquid Chromatography | How to Use Internal Standards [masontechnology.ie]

Application Notes and Protocols for the Laboratory Synthesis of Hydroxyebastine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Ebastine undergoes extensive metabolism in the liver to form Hydroxyebastine, which is subsequently metabolized to Carebastine[1]. The initial hydroxylation of Ebastine is primarily mediated by the cytochrome P450 enzymes CYP2J2 and CYP3A4[1]. This compound itself is a potent antihistamine and its synthesis is of interest for further pharmacological studies and as a reference standard. This document details two distinct approaches to synthesize this compound in a laboratory setting.

Chemical Structures

| Compound | Chemical Structure | IUPAC Name | Molecular Formula | Molar Mass |

| Ebastine | [Image of Ebastine structure] | 4-(4-benzhydryloxypiperidin-1-yl)-1-(4-tert-butylphenyl)butan-1-one | C32H39NO2 | 469.66 g/mol |

| This compound | [Image of this compound structure] | 4-(4-benzhydryloxypiperidin-1-yl)-1-[4-(1-hydroxy-2-methylpropan-2-yl)phenyl]butan-1-one | C32H39NO3 | 485.66 g/mol |

| Carebastine | [Image of Carebastine structure] | 2-[4-[4-(4-benzhydryloxypiperidin-1-yl)butanoyl]phenyl]-2-methylpropanoic acid | C32H37NO4 | 499.64 g/mol |

Proposed Synthesis Protocols

Two primary routes for the synthesis of this compound are presented: a chemical approach based on selective hydroxylation and a biotechnological approach using microbial transformation.

Protocol 1: Chemical Synthesis via Catalytic Hydroxylation

This proposed protocol is based on recent advancements in the selective hydroxylation of sterically hindered C-H bonds, such as those in a tert-butyl group[2]. This method utilizes a manganese catalyst to activate hydrogen peroxide for a targeted oxidation.

Reaction Scheme:

Ebastine + H₂O₂ --(Mn catalyst, Nonafluoro-tert-butyl alcohol)--> this compound

Materials:

-

Ebastine

-

Manganese Catalyst (e.g., an electron-poor Mn complex)

-

Hydrogen Peroxide (H₂O₂)

-

Nonafluoro-tert-butyl alcohol (NFTBA)

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexane

-

Acetone

Experimental Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve Ebastine in nonafluoro-tert-butyl alcohol.

-

Add the manganese catalyst to the solution.

-

Slowly add hydrogen peroxide to the reaction mixture while stirring at room temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up: Once the reaction is complete, quench the reaction by adding a saturated solution of sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Concentrate the organic layer under reduced pressure. Purify the crude product by silica gel column chromatography using a hexane-acetone gradient to yield pure this compound.

Expected Data (Estimated):

| Parameter | Value |

| Yield | 40-60% |

| Purity (Post-purification) | >98% |

| Reaction Time | 12-24 hours |

| Reaction Temperature | Room Temperature |

Protocol 2: Biotransformation using Cunninghamella blakesleeana

This protocol utilizes the metabolic machinery of the fungus Cunninghamella blakesleeana to hydroxylate Ebastine. This method mimics the natural metabolic pathway.

Materials:

-

Cunninghamella blakesleeana culture

-

Sabouraud Dextrose Broth (or other suitable growth medium)

-

Ebastine

-

Dimethyl sulfoxide (DMSO)

-

Ethyl acetate

-

Centrifuge

-

1M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexane

-

Acetone

Experimental Procedure:

-

Culture Preparation: Inoculate Cunninghamella blakesleeana into a suitable growth medium and incubate until a dense culture is obtained.

-

Substrate Addition: Prepare a stock solution of Ebastine in DMSO. Add the Ebastine solution to the fungal culture.

-

Incubation: Continue to incubate the culture with the substrate for a predetermined period (e.g., 24-72 hours).

-

Extraction: Separate the fungal mycelia from the culture broth by centrifugation.

-

Acidify the supernatant to approximately pH 2 with 1M HCl and extract with ethyl acetate.

-

Neutralize the remaining aqueous layer with saturated sodium bicarbonate and extract again with ethyl acetate.

-

Combine all organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Concentrate the organic layer and purify the crude product by silica gel column chromatography with a hexane-acetone gradient to isolate this compound.

Expected Data (Estimated):

| Parameter | Value |

| Yield of this compound | 10-25% |

| Purity (Post-purification) | >95% |

| Incubation Time | 48-72 hours |

| Incubation Temperature | 25-28 °C |

Visualizations

Caption: Proposed workflows for the synthesis of this compound.

Caption: Histamine H1 receptor signaling pathway and inhibition by this compound.

Conclusion

The synthesis of this compound can be approached through both chemical and biotechnological methods. The proposed chemical synthesis offers a potentially more direct and scalable route, though it requires further optimization. The biotransformation method provides a greener alternative that directly mimics the metabolic pathway of Ebastine. The choice of method will depend on the specific requirements of the research, including scale, available equipment, and desired purity. Further experimental work is needed to establish precise reaction conditions, yields, and purification protocols for both proposed routes.

References

Application Notes and Protocols for In Vivo Models in Hydroxyebastine Pharmacokinetic Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxyebastine is the primary active metabolite of ebastine, a non-sedating second-generation H1 antihistamine. Following oral administration, ebastine undergoes extensive first-pass metabolism, primarily mediated by cytochrome P450 enzymes CYP2J2 and CYP3A4, to form this compound.[1] this compound is subsequently metabolized to carebastine, another pharmacologically active metabolite.[1][2] Understanding the in vivo pharmacokinetics of this compound is crucial for evaluating the efficacy and safety profile of ebastine. These application notes provide an overview of relevant in vivo models and detailed experimental protocols for studying the pharmacokinetics of this compound.

Given that this compound is an intermediate metabolite, most preclinical and clinical pharmacokinetic studies administer the parent drug, ebastine, and subsequently measure the plasma concentrations of its metabolites. Therefore, the data presented herein primarily reflects the pharmacokinetic profile of carebastine, the downstream metabolite of this compound, following ebastine administration. This provides valuable insights into the absorption, distribution, metabolism, and excretion (ADME) characteristics of the metabolic cascade initiated by this compound formation.

I. In Vivo Models for Pharmacokinetic Studies

The selection of an appropriate animal model is a critical step in preclinical drug development. For antihistamines like this compound, common models include rodents (rats, guinea pigs) and non-rodents (dogs, monkeys).[3] The choice of species should be guided by similarities in metabolic pathways to humans.

1. Rodent Models (Rats, Guinea Pigs):

-

Rationale: Rats are a common choice for initial pharmacokinetic screening due to their small size, cost-effectiveness, and well-characterized physiology. Guinea pigs have also been used and have shown markedly higher plasma concentrations of carebastine compared to other species.[3]

-

Application: Useful for preliminary assessment of absorption, metabolism, and excretion. Studies in rats have been instrumental in understanding the first-pass metabolism of ebastine in the intestine and liver.

2. Non-Rodent Models (Dogs, Monkeys):

-

Rationale: Dogs and monkeys often exhibit metabolic profiles more similar to humans than rodents. The dog is a frequently used non-rodent species for toxicology and pharmacokinetic studies.

-

Application: Provide more predictive data for human pharmacokinetics. Studies in dogs have demonstrated the pharmacokinetic-pharmacodynamic relationship of ebastine and its metabolites.

II. Quantitative Pharmacokinetic Data

The following tables summarize the pharmacokinetic parameters of carebastine, the major active metabolite formed from this compound, following oral administration of ebastine in various species. These values provide an indirect measure of the systemic exposure to the metabolic products of this compound.

Table 1: Pharmacokinetic Parameters of Carebastine in Various Animal Species Following a Single Oral Dose of Ebastine (10 mg/kg)

| Species | Cmax (ng/mL) | Tmax (h) | t1/2 (h) |

| Rat | 311 | - | 0.92 |

| Guinea Pig | 2820 | - | 9.4 |

| Dog | 465 | - | 2.4 |

| Monkey | 1036 | - | 1.2 |

Data extracted from a comparative pharmacokinetics study.

Table 2: Pharmacokinetic Parameters of Carebastine in Humans Following a Single Oral Dose of Ebastine

| Dose of Ebastine | Cmax (ng/mL) | Tmax (h) | t1/2 (h) | AUC (mg/L·h) |

| 5 mg | 40 | 4-6 | 13.8 - 15.3 | - |

| 10 mg | 90 - 120 | 2.6 - 5.7 | 10.6 ± 2.6 | 1.75 - 2.94 |

| 20 mg | 195 | 4-6 | 13.8 - 15.3 | - |

| 40 mg | 388 | 4-6 | 13.8 - 15.3 | - |

| 50 mg | - | - | 12.5 ± 1.9 | - |

Data compiled from multiple human pharmacokinetic studies.

III. Experimental Protocols

The following are detailed methodologies for key experiments in the in vivo pharmacokinetic study of this compound and its related metabolites.

Protocol 1: In Vivo Pharmacokinetic Study in Rats

Objective: To determine the pharmacokinetic profile of this compound and its metabolites in rats following oral administration of ebastine.

Materials:

-

Male Wistar rats (250-300g)

-

Ebastine

-

Vehicle for oral administration (e.g., 0.5% carboxymethyl cellulose)

-

Oral gavage needles

-

Blood collection tubes (containing anticoagulant, e.g., EDTA)

-

Centrifuge

-

Freezer (-80°C)

-

LC-MS/MS system

Procedure:

-

Animal Acclimatization: Acclimatize rats for at least one week prior to the study with free access to food and water.

-

Dosing: Fast the rats overnight before dosing. Administer a single oral dose of ebastine (e.g., 10 mg/kg) via oral gavage.

-

Blood Sampling: Collect blood samples (approximately 0.25 mL) from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).

-

Plasma Preparation: Immediately after collection, centrifuge the blood samples (e.g., at 3000 x g for 10 minutes at 4°C) to separate the plasma.

-

Sample Storage: Store the plasma samples at -80°C until bioanalysis.

-

Bioanalysis: Analyze the plasma concentrations of ebastine, this compound, and carebastine using a validated LC-MS/MS method.

-

Pharmacokinetic Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) using appropriate software.

Protocol 2: Bioanalytical Method for Quantification in Plasma

Objective: To simultaneously quantify ebastine, this compound, and carebastine in plasma samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Materials:

-

LC-MS/MS system (e.g., triple quadrupole mass spectrometer)

-

Reversed-phase C18 column

-

Acetonitrile

-

Ammonium acetate

-

Diethylether

-

Dichloromethane

-

1 M HCl

-

Internal standard (e.g., terfenadine)

-

Plasma samples

Procedure:

-

Sample Preparation (Liquid-Liquid Extraction):

-